molecular formula C13H16N2O4S B2516390 4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole CAS No. 321526-12-9

4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole

Cat. No.: B2516390
CAS No.: 321526-12-9
M. Wt: 296.34
InChI Key: ZAGUHTKXDZRBBI-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-3-methyl-1-(methylsulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Properties

  • Annular Tautomerism and Structural Determination : The compound, being closely related to certain NH-pyrazoles, shows interesting annular tautomerism. X-ray crystallography and NMR spectroscopy have been utilized to determine the structures and explore the tautomerism of related NH-pyrazoles in both solution and solid states, highlighting the compound's relevance in structural chemistry and potential in materials science (Cornago et al., 2009).
  • Molecular Conformations and Hydrogen Bonding : Research into closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines showcases the compound's significance in understanding molecular conformations and hydrogen bonding patterns, which are crucial for drug design and material science applications (Sagar et al., 2017).

Photophysical Properties

  • Solvatochromism and Quantum Yields : The compound's derivatives exhibit notable photophysical properties such as solvatochromism and high quantum yields in certain solvents, suggesting their potential in photophysical studies and applications like dye-sensitized solar cells and organic light-emitting diodes (Şenol et al., 2020).

Chemical Synthesis and Reactions

  • Synthesis and Reactivity : Studies on the synthesis of related pyrazoles provide insights into the compound's reactivity and the potential for synthesizing novel derivatives with various substituents. These derivatives could be of interest in developing new materials or pharmaceuticals (Vasin et al., 2015).

Biological Applications

  • COX-2 and 5-LOX Inhibition : Derivatives of the compound have been designed based on celecoxib, indicating their potential in medicinal chemistry, particularly in studying the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes relevant in inflammation and cancer (Charlier et al., 2004).
  • Drug Efficacy and In Silico, In Vitro Validation : The compound's derivatives have been synthesized and evaluated for their biological properties, including antioxidant, anti-cancer, and anti-inflammatory activities. Molecular docking studies have shown significant potential, emphasizing the compound's relevance in drug discovery (Thangarasu et al., 2019).
  • Anti-inflammatory and Antimicrobial Properties : Novel derivatives bearing the compound's structure have shown promising anti-inflammatory and antimicrobial activities, further highlighting its potential in pharmaceutical research and development (Keche et al., 2012).

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-methyl-1-methylsulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-9-11(8-15(14-9)20(4,16)17)10-5-6-12(18-2)13(7-10)19-3/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGUHTKXDZRBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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